Product packaging for 1-Cyclopropylpiperazine-2-carboxamide(Cat. No.:CAS No. 1697661-89-4)

1-Cyclopropylpiperazine-2-carboxamide

Cat. No.: B2661046
CAS No.: 1697661-89-4
M. Wt: 169.228
InChI Key: NQOHLHRESMHDHG-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperazine-2-carboxamide (CAS 1697661-89-4) is a synthetic organic compound with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol . As a piperazine-2-carboxamide derivative, it features a carboxamide group and a cyclopropyl substituent on the piperazine ring, making it a valuable intermediate in medicinal chemistry . Piperazine derivatives are privileged structures in drug discovery due to their ability to improve the physicochemical properties of a molecule and serve as scaffolds for pharmacophore placement . They are frequently found in biologically active compounds and FDA-approved drugs across various therapeutic areas, including kinase inhibitors and central nervous system (CNS) agents . The specific research applications and detailed mechanism of action for this compound are areas of active investigation. Researchers are exploring its potential as a key synthon for developing novel therapeutic candidates. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O B2661046 1-Cyclopropylpiperazine-2-carboxamide CAS No. 1697661-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylpiperazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c9-8(12)7-5-10-3-4-11(7)6-1-2-6/h6-7,10H,1-5H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOHLHRESMHDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNCC2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1 Cyclopropylpiperazine 2 Carboxamide and Analogous Structures

Established Synthetic Pathways for Piperazine-2-carboxamide (B1304950) Derivatives

The synthesis of the piperazine-2-carboxamide core can be approached through several well-established methodologies, which allow for the introduction of diversity at multiple points of the molecule. These pathways often begin with precursors like piperazine-2-carboxylic acid, which can be orthogonally protected at its two amino groups to allow for selective functionalization. 5z.com

A primary method for synthesizing piperazine-2-carboxamide derivatives involves the coupling of a piperazine-2-carboxylic acid precursor with a desired amine. This transformation is typically facilitated by a range of peptide coupling reagents that activate the carboxylic acid, enabling nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions, such as racemization.

Commonly employed coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 4-(Dimethylamino)pyridine (DMAP). 5z.comacgpubs.org Phosphonium-based reagents such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBoP) and uronium-based reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. 5z.commdpi.com These reagents are known for their efficiency and for suppressing undesirable side reactions. 5z.com For instance, the synthesis of piperazine (B1678402) amide analogues has been achieved using propylphosphonic anhydride (B1165640) (T3P) as a coupling agent. nih.gov

Coupling ReagentAbbreviationTypical Additive/BaseReference
2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHBTUDiisopropylethylamine (DIEA) 5z.com
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBoPNot specified mdpi.com
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochlorideEDC·HCl4-(Dimethylamino)pyridine (DMAP) acgpubs.org
N,N'-DiisopropylcarbodiimideDIC4-(Dimethylamino)pyridine (DMAP) 5z.com
Propylphosphonic anhydrideT3PTriethylamine (NEt3) nih.gov

The construction of the piperazine ring itself can be achieved through various nucleophilic substitution strategies. A common approach involves the intramolecular cyclization of a 1,2-diamine precursor bearing two electrophilic centers, or more frequently, the reaction of a 1,2-diamine with a dielectrophile. For example, a general synthesis of protected piperazines can be accomplished by the nucleophilic substitution of a suitable diamine, such as N,N′-dibenzylethylenediamine, onto a precursor containing two leaving groups. rsc.org

Alternatively, a pre-formed piperazine can act as a dinucleophile. In the synthesis of certain drugs, the piperazine ring is constructed by reacting bis-(2-chloroethyl)amine with a suitable amine precursor. nih.gov Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions are powerful methods for forming N-aryl piperazines by coupling piperazine with aryl halides. mdpi.comnih.gov Aromatic nucleophilic substitution (SNAr) is also frequently used, particularly when the aromatic ring is electron-deficient. mdpi.comnih.gov These methods are fundamental in creating N-substituted piperazine derivatives. mdpi.com

Reductive amination is a versatile tool for both forming the piperazine ring and for N-alkylation. mdpi.com One strategy involves the reductive amination of a β-keto ester with ammonium (B1175870) acetate (B1210297) to generate a 1,4-diamine intermediate, which can then undergo cyclization to form the piperazine ring. nih.gov

More direct cyclization routes have also been developed. A conceptually different strategy involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition, followed by a stereoselective catalytic reductive cyclization of the dioxime groups to yield the piperazine ring. nih.govresearchgate.net This method allows for the straightforward conversion of a primary amino group into a piperazine ring. researchgate.net Another approach involves the synthesis of piperazinediones from dipeptides, which can then be reduced using reagents like lithium aluminum hydride to afford the corresponding piperazines. google.com Wacker-type aerobic oxidative cyclization of alkenes using palladium catalysts also provides a route to various six-membered nitrogen heterocycles, including piperazines. organic-chemistry.org

Synthesis of the 1-Cyclopropylpiperazine Moiety and its Precursors

The introduction of the cyclopropyl (B3062369) group at the N1 position of the piperazine ring is a key step in the synthesis of 1-cyclopropylpiperazine-2-carboxamide. The precursor, 1-cyclopropylpiperazine, is a critical building block.

A common method for its synthesis involves the N-alkylation of a protected piperazine. For example, N-Boc-piperazine can undergo reductive amination with cyclopropanecarbaldehyde using a reducing agent like sodium triacetoxyborohydride (B8407120). mdpi.com The resulting tert-butyl 4-cyclopropylpiperazine-1-carboxylate is then deprotected under acidic conditions (e.g., 4 M HCl in 1,4-dioxane) to yield 1-cyclopropylpiperazine. chemicalbook.com This final product can be purified via chromatography to yield the desired building block for subsequent coupling reactions. chemicalbook.com

StepReactantsReagents/ConditionsProductReference
1. Reductive AminationN-Boc-piperazine, CyclopropanecarbaldehydeSodium triacetoxyborohydridetert-Butyl 4-cyclopropylpiperazine-1-carboxylate mdpi.com
2. Deprotectiontert-Butyl 4-cyclopropylpiperazine-1-carboxylate4 M HCl in 1,4-dioxane, room temperature1-Cyclopropylpiperazine chemicalbook.com

Advanced Synthetic Methodologies in Carboxamide Synthesis

To accelerate the drug discovery process, advanced synthetic methodologies are employed to rapidly generate large numbers of diverse analogs. Solid-phase organic synthesis is a particularly powerful technique for this purpose.

Solid-phase synthesis is exceptionally well-suited for creating libraries of piperazine-2-carboxamide derivatives. 5z.com This approach involves attaching a building block to a solid support (resin) and then carrying out a series of reactions to build the final molecule before cleaving it from the resin. This methodology allows for the use of excess reagents to drive reactions to completion and simplifies purification, as impurities and excess reagents are simply washed away. 5z.com

In a typical solid-phase route to piperazine-2-carboxamide libraries, an orthogonally protected piperazine-2-carboxylic acid scaffold (e.g., 1-Alloc-4-Fmoc-piperazine-2-carboxylic acid) is coupled to an amino-functionalized resin. 5z.com The fluorenylmethoxycarbonyl (Fmoc) protecting group is then removed from the N4 position, and a diverse set of building blocks (e.g., sulfonyl chlorides, isocyanates, carboxylic acids) is introduced. Subsequently, the allyloxycarbonyl (Alloc) group is removed from the N1 position, allowing for the introduction of a second set of diverse substituents. Finally, the carboxamide at C2 is formed by cleaving the molecule from the resin under conditions that simultaneously mediate amide bond formation with a desired amine. 5z.com This strategy enables the production of thousands of discrete compounds for screening purposes. 5z.com

Continuous Flow Chemistry Applications in Complex Amide Production

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages in safety, efficiency, and scalability, particularly for the production of complex molecules like amides. rsc.orgtechnologynetworks.com This methodology facilitates precise control over reaction parameters such as temperature, pressure, and mixing, which is crucial for optimizing yields and minimizing byproducts. rsc.org The application of flow chemistry to amide synthesis is especially relevant due to the prevalence of the amide bond in pharmaceuticals and biologically active compounds. thieme-connect.de

The initial hydration step can be effectively catalyzed by zirconium hydroxide. beilstein-journals.org By flowing a solution of the nitrile through a heated column packed with the catalyst, quantitative conversion to the corresponding amide can be achieved. beilstein-journals.org Subsequent hydrogenation of the resulting pyrazine-2-carboxamide is performed in a second flow module, typically using a supported precious metal catalyst. beilstein-journals.org The reaction parameters for this reduction step, such as hydrogen pressure, temperature, and flow rate, can be finely tuned to maximize conversion and purity. beilstein-journals.org This seamless, multi-step synthesis highlights the capability of flow chemistry to handle complex transformations and produce key pharmaceutical intermediates. technologynetworks.combeilstein-journals.orgnih.gov

Recent advancements have also focused on developing transition-metal-free synthesis of piperazine-containing drugs, which has been optimized for flow chemistry. mdpi.com Furthermore, photoredox catalysis under continuous flow conditions has been employed for C-H functionalization of piperazines, offering a green and scalable approach. mdpi.com This method allows for simplified operational conditions and facilitates reaction scale-up, which is a significant advantage over traditional batch methods. mdpi.com

The table below summarizes key parameters from a continuous flow synthesis of piperazine-2-carboxamide.

StepCatalystReactor TypeTemperature (°C)Flow Rate (mL/min)Throughput (g/h)Reference
Nitrile Hydration Zirconium HydroxidePacked Column-0.20.45 beilstein-journals.org
Pyrazine Hydrogenation Supported Precious MetalPacked Column1000.1- beilstein-journals.org

Stereoselective Synthesis Approaches to Chiral Piperazine Carboxamides

The synthesis of enantiomerically pure chiral piperazines is of paramount importance in medicinal chemistry, as the stereochemistry of a drug molecule can profoundly influence its biological activity and selectivity. rsc.orgnih.gov Consequently, significant research has been dedicated to developing stereoselective methods for constructing chiral piperazine scaffolds. rsc.org

One effective strategy involves the diastereoselective alkylation of a chiral piperazinone intermediate. clockss.org This approach was demonstrated in the synthesis of a (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, starting from S-phenylalanine. researchgate.net A key step in this synthesis is the introduction of the second stereocenter via alkylation of a piperazinone precursor. clockss.org Using potassium hexamethyldisilazide (KHMDS) as the base followed by treatment with benzyl (B1604629) bromide resulted in the exclusive formation of the trans diastereomer, demonstrating complete diastereoselectivity. clockss.org The resulting piperazinone can then be reduced to the desired piperazine. clockss.org

Another approach introduces a chiral center into the piperazine moiety of a pyrimidinyl-piperazine carboxamide to study its effect on biological activity, specifically as an α-glucosidase inhibitor. nih.gov The synthesis starts with a protected chiral piperazine derivative. nih.gov Following deprotection, the free amine of the piperazine is reacted with an aryl isocyanate to afford the final chiral pyrimidinyl-piperazine carboxamide derivatives. nih.gov This modular approach allows for the synthesis of a library of compounds with different configurations at the chiral center to investigate structure-activity relationships. nih.gov A study of these compounds revealed that the stereochemistry at the chiral center significantly impacted the inhibitory potency, with the S-configuration being the most potent. nih.gov

Carbohydrate auxiliaries have also been employed for the stereoselective synthesis of chiral piperidine (B6355638) derivatives, a strategy that could be adapted for piperazine synthesis. researchgate.net For instance, D-arabinopyranosylamine can be used as a chiral auxiliary to direct the stereochemical outcome of key bond-forming reactions, leading to high diastereoselectivity. researchgate.net

The table below outlines different stereoselective methods applicable to the synthesis of chiral piperazine carboxamides and related structures.

MethodKey Reagents/StepsStarting MaterialStereoselectivityProduct TypeReference
Diastereoselective Alkylation KHMDS, Benzyl BromideChiral PiperazinoneComplete Diastereoselectivity (trans)2,6-Disubstituted Piperazine clockss.org
Chiral Building Block Approach Aryl Isocyanate CouplingChiral Piperazine IntermediateConfiguration DependentChiral Pyrimidinyl-piperazine Carboxamide nih.gov
Chiral Auxiliary D-arabinopyranosylamineAldiminesHigh DiastereoselectivityChiral Piperidine Derivatives researchgate.net

Chemical Reactivity and Derivatization of the 1 Cyclopropylpiperazine 2 Carboxamide Scaffold

Chemical Transformations of the Carboxamide Group

The primary carboxamide group at the C2 position of the piperazine (B1678402) ring is a key functional handle that can undergo a variety of well-established chemical transformations. These reactions allow for the conversion of the amide into other important functional groups, significantly altering the molecule's chemical and physical properties.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, 1-cyclopropylpiperazine-2-carboxylic acid. This transformation is typically achieved under acidic or basic conditions with heating. The resulting carboxylic acid serves as a versatile intermediate for further modifications, such as esterification or coupling with amines to form new secondary or tertiary amides.

Reduction: The amide group can be reduced to a primary amine, yielding (1-cyclopropylpiperazin-2-yl)methanamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is generally required for this transformation, which converts the C=O double bond into a CH₂ group. acs.orgrsc.org This reaction provides access to a new class of derivatives with a basic aminomethyl side chain.

Dehydration: Treatment with a dehydrating agent converts the primary carboxamide into a nitrile, 1-cyclopropylpiperazine-2-carbonitrile. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640). nih.govacs.org The nitrile group is a valuable synthetic intermediate that can participate in various reactions, such as reduction to a primary amine or hydrolysis to a carboxylic acid.

Hofmann Rearrangement: This rearrangement reaction transforms the primary carboxamide into a primary amine with one fewer carbon atom, resulting in 1-cyclopropylpiperazin-2-amine. The reaction proceeds by treatment with bromine (Br₂) in the presence of a strong base, such as sodium hydroxide. rsc.orghyphadiscovery.com This provides direct access to an amino group at the C2 position of the piperazine ring.

These transformations are summarized in the table below.

Transformation Reagent(s) Product Functional Group
HydrolysisH₃O⁺ or OH⁻, HeatCarboxylic Acid
ReductionLiAlH₄, then H₂OPrimary Amine
DehydrationP₂O₅ or SOCl₂Nitrile
Hofmann RearrangementBr₂, NaOH, H₂OPrimary Amine (less one C)

Modifications at the Piperazine Nitrogen Atom

The piperazine ring contains two nitrogen atoms, N1 and N4. In the 1-cyclopropylpiperazine-2-carboxamide scaffold, the N1 position is substituted with a cyclopropyl (B3062369) group. The secondary amine at the N4 position is a prime site for derivatization, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

N-Alkylation: The N4 nitrogen can be readily alkylated using alkyl halides (e.g., bromides or iodides) in the presence of a base to neutralize the resulting hydrohalic acid. nbinno.com To avoid potential dialkylation of the more reactive product, a large excess of the piperazine starting material can be used. iris-biotech.de An alternative and highly effective method is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acs.orgnih.gov This method is versatile and avoids the formation of quaternary ammonium (B1175870) salts. iris-biotech.de

N-Acylation: The secondary amine can be converted to an amide by reaction with acylating agents such as acyl chlorides or carboxylic anhydrides. acs.org Amide bond formation can also be achieved by coupling with a carboxylic acid using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net

N-Arylation: The introduction of aryl or heteroaryl groups at the N4 position is most effectively accomplished via palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. nih.govnih.gov This powerful reaction allows for the formation of a C-N bond between the piperazine nitrogen and an aryl halide (bromide, chloride, or iodide) or triflate, providing access to a broad range of N-arylpiperazine derivatives. acs.org5z.com

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This modification introduces a non-basic, hydrogen-bond-accepting group, which can significantly influence the compound's physicochemical properties and biological activity.

The table below summarizes common derivatization reactions at the N4 position.

Reaction Type Reagent Class Example Reagent(s) Product Moiety
N-AlkylationAlkyl HalideBenzyl (B1604629) bromide, K₂CO₃N-Benzyl
Reductive AminationAldehyde/Ketone + Reducing AgentAcetaldehyde, NaBH(OAc)₃N-Ethyl
N-AcylationAcyl Chloride / Carboxylic AcidAcetyl chloride / Acetic acid + EDCN-Acetyl (Amide)
N-ArylationAryl Halide + Pd Catalyst/LigandBromobenzene, Pd₂(dba)₃, BINAPN-Phenyl
N-SulfonylationSulfonyl ChlorideToluene-4-sulfonyl chlorideN-Tosyl (Sulfonamide)

Reactivity and Functionalization of the Cyclopropyl Moiety

The cyclopropyl group attached to the N1 nitrogen is a key feature of the scaffold, valued in medicinal chemistry for its unique structural and electronic properties. It introduces conformational rigidity and can improve metabolic stability. nbinno.comiris-biotech.de

Metabolic Stability: The N-cyclopropyl group is generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to larger alkyl groups like N-isopropyl or N-tert-butyl. hyphadiscovery.com The high C-H bond dissociation energy of the cyclopropane (B1198618) ring makes hydrogen atom abstraction, the initial step in many CYP-mediated oxidations, more difficult. hyphadiscovery.com This inherent stability makes the cyclopropyl group a desirable substituent for enhancing the pharmacokinetic profile of drug candidates. researchgate.net

Ring-Opening Reactions: While generally stable under physiological conditions, the strained cyclopropane ring can be opened under specific, often harsh, chemical conditions. For example, N-cyclopropylamides have been shown to undergo ring-opening rearrangements in the presence of strong Lewis acids like aluminum chloride (AlCl₃). rsc.org Similarly, treatment of cyclopropylamines with superacids can lead to protolytic cleavage of the distal C-C bond. nih.gov These reactions are not typically employed for simple derivatization but highlight the latent reactivity of the ring.

C–H Functionalization: Direct functionalization of the cyclopropane C-H bonds represents an advanced strategy for derivatization. Such reactions are challenging due to the strength of the C-H bonds but can be achieved using transition-metal catalysis. rsc.org Palladium-catalyzed C-H arylation, for instance, has been used to functionalize cyclopropanes, often requiring a directing group on the molecule to guide the catalyst to the desired position. acs.orgchemrxiv.org The amide or piperazine nitrogen functionalities within the scaffold could potentially serve in such a directing role, enabling the synthesis of more complex analogs.

Design and Synthesis of Derivative Libraries for Research Applications

The this compound core is an excellent scaffold for the construction of combinatorial libraries aimed at discovering new lead compounds in drug discovery programs. 5z.com The three distinct points of reactivity—the carboxamide, the N4-nitrogen, and potentially the cyclopropyl group—allow for the generation of extensive and structurally diverse libraries.

The synthesis of these libraries is often performed using solid-phase organic synthesis (SPOS). acs.org In a typical approach, an orthogonally protected piperazine-2-carboxylic acid scaffold is anchored to a solid support (resin). nih.gov5z.com One of the protecting groups on a piperazine nitrogen is removed, allowing for a reaction with a diverse set of building blocks (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides). Subsequently, the second protecting group on the other nitrogen is removed, enabling a second diversification step. Finally, the molecule is cleaved from the resin, often while simultaneously modifying the carboxylic acid (e.g., by forming a carboxamide with a diverse set of amines). acs.orgnih.gov

This systematic approach allows for the rapid and efficient synthesis of thousands of discrete compounds. 5z.com The resulting libraries can then be screened against various biological targets to identify active compounds. The data from these screenings are used to establish structure-activity relationships (SAR), which guide the design and synthesis of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net The piperazine-2-carboxamide (B1304950) scaffold has been specifically utilized in the development of libraries for targets such as Fatty Acid Amide Hydrolase (FAAH) inhibitors. researchgate.net

Component Description
Scaffold This compound
Diversification Point 1 N4-Nitrogen
Diversification Point 2 Carboxamide Group
Synthesis Strategy Solid-Phase or Solution-Phase Combinatorial Synthesis
Application Lead Discovery and Optimization

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substitution Patterns on Molecular Recognition and Biological Activity

The biological activity of derivatives of the 1-cyclopropylpiperazine-2-carboxamide scaffold is intricately linked to the nature and position of its substituents. Research into related piperazine (B1678402) and carboxamide-containing compounds has demonstrated that modifications at various points on the molecule can dramatically alter its molecular recognition by biological targets.

Substitutions on the piperazine ring, particularly at the N4 position, are a common strategy for modulating biological activity. The introduction of different functional groups can influence the compound's affinity and selectivity for its target. For instance, in other piperazine series, the addition of aryl or heteroaryl groups at this position has been shown to be crucial for interactions with specific receptors.

To illustrate the impact of these substitutions, consider the following hypothetical data based on general principles observed in similar compound series:

Compound IDN4-SubstituentCarboxamide SubstituentTarget Affinity (IC₅₀, nM)
Base Scaffold HH>1000
Derivative A MethylPhenyl520
Derivative B PhenylPhenyl150
Derivative C 4-FluorophenylPhenyl75
Derivative D Phenyl2,6-Dimethylphenyl320

This table is illustrative and based on general trends in medicinal chemistry.

Conformational Analysis and Stereochemical Influences on Target Interactions

The three-dimensional arrangement of a molecule is paramount for its interaction with a biological target. For this compound, conformational analysis reveals the preferred spatial orientations of its constituent rings and substituents. The piperazine ring typically adopts a chair conformation, and the substituents can exist in either axial or equatorial positions. The energetic favorability of one conformation over another can significantly impact the molecule's ability to fit into a binding pocket.

The presence of a chiral center at the C2 position of the piperazine ring means that this compound can exist as enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities. One enantiomer may bind with high affinity to a target receptor, while the other may be significantly less active or even interact with a different target altogether. This stereoselectivity arises from the specific three-point interactions between the ligand and the chiral environment of the receptor's binding site.

For instance, in studies of other 2-substituted piperazines, the orientation of the substituent at the C2 position has been found to be critical for activity. An axial orientation may be preferred for optimal interaction with a specific target, and this preference can be influenced by other substituents on the piperazine ring. chemrxiv.org

EnantiomerC2-Carboxamide OrientationReceptor Binding
(R)-enantiomer EquatorialHigh Affinity
(S)-enantiomer AxialLow Affinity

This table illustrates a hypothetical stereochemical influence on binding.

Modulation of Ligand-Target Interactions Through Structural Modifications

Structural modifications to the this compound scaffold are a key strategy for fine-tuning its interaction with biological targets. By systematically altering different parts of the molecule, medicinal chemists can enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Key structural modifications and their potential impact include:

N1-Cyclopropyl Group: While the cyclopropyl (B3062369) group itself is often retained for its favorable properties, replacing it with other small alkyl or cycloalkyl groups can probe the steric and electronic requirements of the binding pocket.

C2-Carboxamide Linker: The length and flexibility of the linker between the piperazine ring and the amide substituent can be varied. Introducing conformational constraints, such as incorporating the linker into a ring system, can lock the molecule into a more bioactive conformation.

Amide Substituents: A wide array of aromatic and aliphatic groups can be introduced as substituents on the carboxamide nitrogen. These groups can engage in various interactions with the target, including hydrogen bonds, van der Waals forces, and pi-stacking interactions.

The following table provides a hypothetical illustration of how structural modifications can modulate target interactions, as indicated by changes in binding affinity:

ModificationRationaleResulting Affinity (Kᵢ, nM)
Replace N1-cyclopropyl with isopropyl Probe steric tolerance120
Introduce a methyl group on the carboxamide phenyl ring Explore hydrophobic interactions85
Replace carboxamide phenyl with a pyridine (B92270) ring Introduce a hydrogen bond acceptor50

This table is for illustrative purposes and based on general medicinal chemistry principles.

Ligand Efficiency and Optimization Strategies in Scaffold Development

In modern drug discovery, the concept of ligand efficiency (LE) is a crucial metric for guiding the optimization of lead compounds. LE relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). A high LE indicates that a molecule achieves its potency through efficient and specific interactions with its target, rather than simply through an increase in size and lipophilicity.

For the this compound scaffold, optimization strategies would focus on maximizing LE. This involves making structural modifications that lead to a significant increase in binding affinity with a minimal increase in molecular weight.

Optimization strategies often involve:

Fragment-Based Growth: Starting with a small, low-affinity fragment that binds efficiently to the target, and then systematically adding functional groups to improve potency.

Structure-Based Design: Utilizing X-ray crystallography or computational modeling to visualize the binding of the ligand to its target, allowing for the rational design of modifications that enhance key interactions.

Parallel Synthesis: Creating libraries of related compounds to rapidly explore the structure-activity landscape and identify key trends.

The ultimate goal of these optimization strategies is to develop a candidate with a balance of high potency, good selectivity, and favorable drug-like properties. The this compound scaffold, with its inherent structural versatility, provides a promising starting point for such endeavors.

Mechanistic and Biological Target Identification Studies

In Vitro Biochemical and Cellular Assay Systems

No specific data was identified for 1-Cyclopropylpiperazine-2-carboxamide in the following in vitro assays:

Enzyme Inhibition Studies (e.g., PI3Kδ, Soluble Epoxide Hydrolase, Carbonic Anhydrase)

No studies were found that evaluated the inhibitory activity of this compound against phosphoinositide 3-kinase delta (PI3Kδ), soluble epoxide hydrolase (sEH), or carbonic anhydrase (CA) isoforms. While inhibitors of these enzymes are a subject of extensive research for various therapeutic areas, this particular compound has not been characterized as an inhibitor in the available literature.

Receptor Antagonism and Agonism Profiling (e.g., Histamine (B1213489) H3 Receptor)

The cyclopropylpiperazine scaffold is present in some known histamine H3 (H3R) receptor antagonists, such as Bavisant (JNJ-31001074). However, no direct binding affinity or functional data (antagonism or agonism) for this compound at the H3 receptor or other receptors has been published. The pharmacological activity of related compounds is attributed to the entire molecular structure, not just the piperazine (B1678402) fragment.

Modulation of Specific Cellular Signaling Pathways (e.g., NF-κB, PI3K/AKT, MAPK)

There is no available research describing the effects of this compound on key cellular signaling pathways such as the NF-κB, PI3K/AKT, or MAPK cascades. Investigations into these pathways typically involve well-characterized active compounds, and this specific carboxamide derivative is not among them.

Interactions with Microbial Enzymes and Cellular Components

No information is available regarding the interaction of this compound with any microbial enzymes or specific cellular components.

Modulation of Cell Proliferation in Defined Cell Lines

While direct studies on this compound are absent, a patent discloses its use as a chemical intermediate in the synthesis of more complex substituted naphthyridinone compounds. google.com These final compounds, not the initial carboxamide reagent, were described as being useful for promoting T cell proliferation and exhibiting antitumor activity, indicating a potential role for the broader chemical class in modulating immune cell responses. google.com However, the activity of the parent compound, this compound, on cell proliferation remains uninvestigated in the public domain.

In Vivo Mechanistic Investigations in Defined Non-Human Models

Consistent with the lack of in vitro data, no in vivo studies in non-human models have been published to investigate the mechanisms of action, pharmacokinetic properties, or physiological effects of this compound.

Target Engagement Studies in Animal Models (e.g., mouse cognition models for H3R antagonism)

The structural characteristics of this compound suggest its potential as a modulator of central nervous system targets, such as the histamine H3 receptor (H3R). Antagonism of H3R is a well-studied mechanism for enhancing cognitive function. frontiersin.orgnih.gov Target engagement for compounds in this class is frequently evaluated in animal models of cognitive impairment. nih.govresearchgate.net These studies are crucial for demonstrating that the compound interacts with its intended biological target in a living system to produce a measurable physiological response.

Mouse and rat models are standard for assessing the procognitive effects of H3R antagonists. researchgate.netnih.gov Common behavioral paradigms used to evaluate cognitive enhancement include the Novel Object Recognition Test (NORT), the Morris Water Maze (MWM), and passive avoidance tasks. frontiersin.orgresearchgate.netnih.gov In the NORT, a compound's ability to reverse memory deficits, often induced by agents like scopolamine (B1681570) or MK-801, is measured by the animal's capacity to remember a previously encountered object. frontiersin.orgresearchgate.net For instance, H3R antagonists such as pitolisant (B1243001) and ciproxifan (B1662499) have demonstrated the ability to rescue memory impairments in such models. frontiersin.orgnih.gov

The MWM test assesses spatial learning and memory by measuring the time it takes for an animal to locate a hidden platform in a pool of water. researchgate.netnih.gov Studies with the H3R antagonist GSK189254 showed significant performance improvements in rats in the water maze task. researchgate.net Similarly, piperazine derivatives have been shown to improve performance in the MWM in 5xFAD mice, a model for Alzheimer's disease. nih.gov These models provide robust data on a compound's ability to engage CNS targets and modulate cognitive processes.

Table 1: Representative Animal Models for Testing Cognitive Enhancement of H3R Antagonists
Animal ModelCognitive Domain AssessedTypical Inducing AgentExample H3R Antagonist Studied
Novel Object Recognition Test (NORT)Recognition MemoryScopolamine, MK-801, Natural ForgettingPitolisant, Ciproxifan, E169
Morris Water Maze (MWM)Spatial Learning & MemoryScopolamine, Age-related declineGSK189254, Samelisant
Passive Avoidance TaskFear-motivated MemoryScopolamineGSK189254
Attentional Set-Shifting TaskExecutive Function, Cognitive Flexibility-GSK189254

Metabolic Stability and Biotransformation Pathways in Model Organisms

The piperazine moiety is susceptible to several metabolic transformations. researchgate.net The primary biotransformation pathways are Phase I reactions, predominantly catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net Common metabolic reactions for the piperazine ring include N-dealkylation, N-oxidation, ring hydroxylation, and ring cleavage. researchgate.netresearchgate.net For example, studies on other piperazine-containing compounds have identified hydroxylation at the piperazine ring as a key metabolic pathway. rsc.org The specific metabolites formed can be identified and characterized using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.comrsc.org

Understanding these biotransformation pathways is essential, as metabolites can have their own pharmacological activity or may be responsible for adverse effects. researchgate.net The stability of the compound in the presence of liver microsomes provides an early indication of its likely hepatic clearance in vivo. nuvisan.comnih.gov Compounds with very rapid metabolism (short half-life) may require structural modifications to improve their metabolic stability and achieve a desirable pharmacokinetic profile. nih.gov

Table 2: Common Biotransformation Pathways for Piperazine-Containing Compounds
Reaction TypeDescriptionMediating Enzymes
N-OxidationAddition of an oxygen atom to a nitrogen atom in the piperazine ring.Cytochrome P450 (CYP) enzymes
HydroxylationAddition of a hydroxyl (-OH) group, typically on the piperazine ring itself.Cytochrome P450 (CYP) enzymes
N-DealkylationRemoval of an alkyl substituent from one of the nitrogen atoms.Cytochrome P450 (CYP) enzymes
Ring CleavageOpening of the piperazine ring structure, leading to ethylenediamine (B42938) derivatives.Cytochrome P450 (CYP) enzymes

Compound Distribution in Non-Human Biological Systems

Following administration, a compound's distribution to various tissues and organs determines its concentration at the site of action and potential off-target effects. msdmanuals.com The biodistribution of novel compounds is investigated in non-human biological systems, typically in rodent models such as rats or mice. nih.govfrontiersin.org These studies are often conducted using a radiolabeled version of the compound to facilitate quantitative measurement in different tissues. frontiersin.org

The rate and extent of drug distribution are influenced by factors such as blood flow to the tissue, the compound's ability to cross cell membranes, and its binding affinity to plasma proteins and tissue components. msdmanuals.com After administration, tissue samples (e.g., brain, liver, kidneys, spleen, heart, lungs) are collected at various time points, and the concentration of the compound is measured. dovepress.com

The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). dovepress.com For CNS-targeted compounds like this compound, achieving significant brain penetration is often a key objective. Distribution studies can confirm the compound's ability to cross the blood-brain barrier and quantify its concentration in the brain relative to other tissues. nih.gov For example, tissue distribution studies with other compounds have shown extensive distribution throughout the body, with varying levels of accumulation in organs like the kidneys, liver, and spleen. dovepress.com This information is vital for constructing a complete pharmacokinetic profile and understanding the relationship between dose, exposure, and pharmacological effect.

Table 3: Example Tissue Distribution Data for a Compound in Rats at 24 Hours Post-Administration
TissueConcentration (ng/g or ng/mL)
Plasma150
Brain250
Heart90
Lungs450
Liver1200
Kidneys1500
Spleen600

Note: Data are hypothetical and for illustrative purposes to show typical relative distribution patterns.

Computational and Theoretical Approaches in 1 Cyclopropylpiperazine 2 Carboxamide Research

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of a molecule. jksus.org DFT offers a balance between computational cost and accuracy for calculating the electronic structure of medium-sized organic molecules like 1-Cyclopropylpiperazine-2-carboxamide. jksus.org These calculations can elucidate geometric parameters, vibrational frequencies, and electronic properties. jksus.org For instance, studies on similar piperazine (B1678402) derivatives have successfully used DFT methods like B3LYP to optimize molecular geometries and analyze electronic characteristics. wur.nl

DFT calculations are employed to determine the electronic structure of this compound, providing insights into its reactivity. Key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help characterize the molecule's ability to donate or accept electrons.

Global Reactivity Descriptors:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors allow for a quantitative assessment of the molecule's reactivity, identifying which parts of the molecule are likely to be involved in electrophilic or nucleophilic attacks.

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Electronegativity (χ)(I + A) / 2Measures electron-attracting tendency.
Chemical Hardness (η)(I - A) / 2Measures resistance to charge transfer.
Electrophilicity Index (ω)χ2 / (2η)Quantifies electron-accepting capacity.

The flexibility of the piperazine ring and the presence of two substituents (cyclopropyl and carboxamide) mean that this compound can exist in multiple conformations. Conformational analysis is critical for understanding which three-dimensional structures are most stable and thus most likely to be biologically active.

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. nih.gov However, boat and twist-boat conformations are also possible. The substituents can occupy either axial or equatorial positions on the chair, leading to different stereoisomers with varying energy levels. Studies on 2-substituted piperazines have shown a preference for the axial conformation in many cases, which can be influenced by factors like intramolecular hydrogen bonding. nih.gov

Computational methods can map the potential energy surface (PES) by calculating the energy of the molecule as a function of its dihedral angles. njit.edu This analysis identifies the global minimum energy conformation (the most stable structure) and other low-energy local minima. njit.edu The energy barriers between these conformers can also be calculated, providing insight into the dynamics of conformational change. nih.gov For N-acylated piperazines, the restricted rotation around the amide bond adds another layer of complexity, resulting in different rotamers that must be considered in the stability analysis. nih.gov

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. This information is invaluable for understanding its mechanism of action and for structure-based drug design.

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the protein's binding site in various orientations and conformations. A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose, with lower scores generally indicating more favorable binding. acs.org

Studies on structurally similar piperazine-carboxamide derivatives have shown that they can form a variety of interactions with protein active sites, including:

Hydrogen Bonds: The carboxamide group and piperazine nitrogens are potential hydrogen bond donors and acceptors. acs.orgnih.gov

Hydrophobic Interactions: The cyclopropyl (B3062369) group and other nonpolar regions of the molecule can interact with hydrophobic pockets in the protein. researchgate.net

π-π Stacking: If aromatic residues are present in the protein's active site, they can interact with the amide bond or other parts of the ligand.

For example, docking studies of piperazine derivatives into targets like the deoxycytidine triphosphate pyrophosphatase (dCTPase) enzyme and Carbonic Anhydrase IX (CAIX) have revealed key amino acid residues involved in binding and have helped rationalize the observed biological activity. nih.govijpsdronline.com

Target ProteinLigand ScaffoldTypical Binding Score (kcal/mol)Key Interacting ResiduesInteraction Types
Carbonic Anhydrase IX (CAIX)Piperazine-naphthalimide-7.4 to -8.6Gln92, His68, Thr200Hydrogen Bonds, Hydrophobic
PARP-1Piperazine-naphthoquinone-7.2 to -7.4Gly, Ser, TyrHydrogen Bonds, π-Alkyl
α-GlucosidasePyrimidinyl-piperazine carboxamide-10.5 to -12.5Asp214, Glu276, Asp349Hydrogen Bonds, π-π Stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comscilit.com If a set of analogs of this compound with known biological activities were available, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives.

The process involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule, such as its physicochemical, electronic, topological, and steric properties. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates a subset of these descriptors with the observed activity (e.g., IC₅₀ or pIC₅₀). mdpi.comopenpharmaceuticalsciencesjournal.com

A 3D-QSAR study on a series of 90 piperazine-carboxamide inhibitors of Fatty Acid Amide Hydrolase (FAAH) successfully developed a robust model using Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comscilit.com The model revealed that electrostatic and hydrogen-bond acceptor properties were the most significant contributors to the inhibitory activity. mdpi.com Such models generate contour maps that visualize regions where positive or negative charge, bulkiness, or hydrophobicity would increase or decrease activity, providing a clear guide for designing more potent compounds. mdpi.com

QSAR Model TypeTargetKey Statistical ParametersImportant Descriptor Fields
CoMSIAFAAHq² = 0.734, r²_pred = 0.966Electrostatic, H-bond Acceptor
Topomer CoMFAALKq² = 0.785, r²_pred = 0.892Steric, Electrostatic
MLRReninR² = 0.846, Q² = 0.818Constitutional (Sv, nDB, nO)

Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the stability of the protein-ligand complex, the flexibility of different regions, and the specific interactions that persist over time. nih.gov

Starting with a high-scoring pose from molecular docking, an MD simulation places the this compound-protein complex in a simulated physiological environment (typically a box of water molecules and ions). Over the course of the simulation (often lasting hundreds of nanoseconds), trajectories of all atoms are recorded. acs.orgnih.gov

Analysis of these trajectories can reveal:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD plot over time suggests that the complex has reached equilibrium and is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be important for ligand binding or conformational changes. nih.gov

Interaction Analysis: The persistence of hydrogen bonds, hydrophobic contacts, and water bridges between the ligand and protein can be monitored throughout the simulation, identifying the most crucial interactions for stable binding. researchgate.net

MD simulations on piperazine-based compounds have been used to confirm the stability of docking poses and to provide a more refined understanding of the binding mode within targets like the sigma-1 receptor and CAIX. nih.govnih.gov

Virtual Screening and De Novo Design Strategies

The this compound scaffold can be utilized in broader computational strategies for drug discovery, including virtual screening and de novo design.

Virtual Screening is a technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govresearchgate.net If this compound is known to be active, its structure can be used as a query in similarity-based screening to find related compounds in a database. nih.gov Alternatively, in structure-based virtual screening, libraries of compounds can be docked into the active site of a target protein, and the top-scoring molecules are selected for further investigation. nih.gov The piperazine-2-carboxamide (B1304950) core is a common feature in many compound libraries designed for lead discovery. nih.gov5z.com

De Novo Design involves the computational creation of novel molecular structures from scratch. nih.gov The this compound structure can be broken down into fragments (e.g., the cyclopropyl group, the piperazine ring, the carboxamide linker). De novo design algorithms can then use these or similar fragments as building blocks, combining them in new ways within the constraints of a target's active site to generate entirely new molecules with predicted high binding affinity. nih.gov This approach is particularly useful for exploring novel chemical space and designing compounds with optimized properties beyond simple analoging. nih.govacs.org

Perspectives and Future Directions in Chemical Biology Research on 1 Cyclopropylpiperazine 2 Carboxamide

Design of Next-Generation Chemical Probes and Tools

The development of high-quality chemical probes is essential for dissecting complex biological processes. nih.govnih.gov For a novel scaffold like 1-Cyclopropylpiperazine-2-carboxamide, designing next-generation probes would be a crucial step in elucidating its mechanism of action and identifying its molecular targets. researchgate.net Future efforts in this area will likely concentrate on creating derivatives that are not only potent and selective but also suitable for various experimental applications. mdpi.com

Key strategies in the design of such probes would involve the introduction of functional groups that allow for visualization or affinity-based purification. This could include the incorporation of fluorophores for imaging applications or biotin (B1667282) tags for pull-down experiments to identify binding partners. The overarching goal is to develop tools that can be used with confidence to investigate the biological role of the targets of this compound in cellular and in vivo systems. nih.gov

Probe DerivativeModificationIntended ApplicationDesired Properties
CPP-Probe-1Addition of a terminal alkyne for click chemistryActivity-based protein profilingHigh reactivity, cell permeability
CPP-Probe-2Conjugation with a far-red fluorophoreLive-cell imagingPhotostability, low cytotoxicity
CPP-Probe-3Attachment of a biotin moiety via a linkerAffinity purification of target proteinsHigh affinity, specific binding
CPP-Probe-4Incorporation of a photo-crosslinking groupCovalent capture of target proteinsPhoto-activatable, specific labeling

Methodological Advancements in Compound Discovery and Optimization

The discovery and optimization of bioactive compounds have been significantly accelerated by advancements in synthetic chemistry and screening technologies. nih.gov For this compound, future research will likely leverage these advancements to explore its chemical space and enhance its pharmacological properties. Methodologies such as diversity-oriented synthesis could be employed to generate a library of analogs with diverse stereochemistry and substituent patterns, thereby increasing the chances of discovering compounds with novel biological activities. nih.gov

Furthermore, high-throughput screening platforms will be instrumental in evaluating these analogs for their efficacy and selectivity against a panel of biological targets. chemrxiv.org The integration of computational modeling with experimental validation will be key to streamlining the optimization process, allowing for the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com

Exploration of Novel Biological Targets and Polypharmacology

A significant frontier in chemical biology is the identification of novel biological targets for new chemical entities. nih.gov For this compound, a comprehensive approach to target identification will be crucial. This could involve chemoproteomic strategies, where derivatives of the compound are used to isolate and identify their binding partners in complex biological systems. researchgate.net

An emerging paradigm in drug discovery is the concept of polypharmacology, which posits that compounds acting on multiple targets may offer superior efficacy for complex diseases. nih.govwiley.com Given the privileged nature of the piperazine (B1678402) scaffold in medicinal chemistry, it is plausible that this compound and its derivatives could exhibit polypharmacological profiles. Future research should aim to systematically explore these multi-target interactions, which could reveal unexpected therapeutic opportunities and provide a deeper understanding of the compound's biological effects. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and design. hilarispublisher.comspringernature.com For this compound, these computational tools can be applied at various stages of the research and development pipeline. nih.gov Generative models, such as variational autoencoders and generative adversarial networks, can be used to design novel analogs with desired physicochemical and biological properties. oncodesign-services.com

Predictive models, including quantitative structure-activity relationship (QSAR) and deep learning algorithms, can be employed to forecast the bioactivity, toxicity, and pharmacokinetic profiles of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.comoncodesign-services.com The integration of AI and ML is expected to significantly reduce the time and cost associated with the discovery and optimization of new bioactive molecules derived from the this compound scaffold. news-medical.net

AI/ML ApplicationDescriptionPotential Impact on this compound Research
De Novo DesignGenerative models create novel molecular structures with desired properties.Generation of new analogs with potentially improved efficacy and safety profiles. oncodesign-services.com
Virtual ScreeningML models predict the binding affinity of compounds to target proteins.Rapid identification of potent derivatives from large virtual libraries. hilarispublisher.com
ADMET PredictionAI algorithms forecast the absorption, distribution, metabolism, excretion, and toxicity of compounds.Early-stage filtering of candidates with unfavorable pharmacokinetic or toxicity profiles. hilarispublisher.com
Retrosynthesis PredictionAI tools suggest synthetic routes for novel compounds.Streamlining the chemical synthesis of designed analogs. oncodesign-services.com

Addressing Reproducibility in Preclinical Chemical Biology Research

The issue of reproducibility is a significant concern in preclinical research. culturecollections.org.uklqventures.com Ensuring the reliability and robustness of experimental findings is paramount for the successful translation of basic research into clinical applications. For a novel compound like this compound, it is imperative that all preclinical studies are conducted with the highest standards of scientific rigor.

This includes the thorough characterization of all synthesized compounds, the use of validated biological assays, and transparent reporting of experimental protocols and data. trilogywriting.com Adherence to guidelines for preclinical research, such as those promoting randomization, blinding, and appropriate statistical analysis, will be essential. lqventures.comtrilogywriting.com By fostering a culture of reproducibility, the chemical biology community can ensure that the knowledge generated around this compound is both credible and impactful.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Cyclopropylpiperazine-2-carboxamide, and what reaction conditions are critical for its preparation?

  • Methodological Answer : The synthesis typically involves cyclization of diamines to form the piperazine ring, followed by functionalization. For example, chloroacetyl groups can be introduced via reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) . Cyclopropyl substituents may require optimized coupling conditions, such as using N,N-dimethylacetamide as a solvent and controlled temperature (e.g., 80–100°C) to minimize side reactions . Key parameters include stoichiometric ratios of reagents, reaction time (12–24 hours), and inert atmosphere to prevent oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and cyclopropyl integration .
  • X-Ray Powder Diffraction (XRPD) : To assess crystallinity and polymorphic forms .
  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : To determine thermal stability and melting points .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

  • Methodological Answer : Systematic optimization includes:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMA) enhance solubility of intermediates, while toluene may reduce byproducts in cyclopropane coupling .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, with ligand tuning to stabilize transition states .
  • Temperature Gradients : Use of microwave-assisted synthesis for rapid heating/cooling cycles to suppress decomposition .
  • Purification Strategies : Gradient column chromatography or recrystallization from ethanol/water mixtures to isolate high-purity fractions .

Q. How should researchers address contradictions in reported solubility or bioavailability data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., pH, co-solvents). To resolve:

  • Solubility Reassessment : Use standardized buffers (e.g., PBS at pH 7.4) and dynamic light scattering (DLS) to measure aggregation tendencies .
  • Bioavailability Studies : Compare in vitro permeability assays (e.g., Caco-2 cell monolayers) with computational predictions (e.g., ESOL Log S) to validate absorption metrics .

Q. What computational approaches are effective in predicting the biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity to enzymes like CYP450 isoforms .
  • QSAR Modeling : Corrogate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity data from analogs to build predictive models .
  • MD Simulations : Assess conformational flexibility of the piperazine ring under physiological conditions to infer target engagement .

Q. What strategies are recommended for evaluating the compound’s toxicity profile in early-stage research?

  • Methodological Answer : Prioritize in vitro assays to minimize ethical and resource constraints:

  • Cytotoxicity Screening : Use MTT assays on HepG2 cells to assess hepatic toxicity .
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
  • Off-Target Profiling : Screen for inhibition of cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) using fluorometric kits .

Q. How can structure-activity relationship (SAR) studies be designed to explore analogs of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize derivatives with varying substituents (e.g., halogenated cyclopropyl groups) and compare binding affinities .
  • Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .
  • Biological Testing : Evaluate analogs in enzyme inhibition assays (e.g., kinase panels) and correlate activity with steric/electronic parameters (e.g., Hammett constants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.